2-(Acetylamino)-3-pyridyl acetate
Description
2-(Acetylamino)-3-pyridyl acetate is a heterocyclic compound featuring a pyridine ring substituted with an acetylamino group (-NHCOCH₃) at the 2-position and an acetate ester (-OAc) at the 3-position.
Structure
3D Structure
Properties
IUPAC Name |
(2-acetamidopyridin-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)11-9-8(14-7(2)13)4-3-5-10-9/h3-5H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZIZSUOFZCQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384152 | |
| Record name | 2-(Acetylamino)-3-pyridyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26372-53-2 | |
| Record name | 2-(Acetylamino)-3-pyridyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyridylamino Acid Intermediates
The palladium-catalyzed cross-coupling of serine-derived organozinc reagents with bromopyridines provides a versatile route to pyridyl amino acid derivatives, which can be further functionalized to yield 2-(acetylamino)-3-pyridyl acetate. In this method, (2S)-N-fluorenylmethoxycarbonyl (Fmoc)-protected 3-iodo-alanine methyl ester is converted to an organozinc reagent using zinc dust activated with iodine in dry dimethylformamide (DMF). This reagent undergoes coupling with 2-bromo-3-acetamidopyridine in the presence of bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] at 35–60°C, yielding the pyridyl-alanine conjugate (Scheme 1). Subsequent deprotection of the Fmoc group and acetylation of the amine produce the target compound.
Reaction Conditions
The regioselectivity of the coupling favors the 2-position of the pyridine ring, as demonstrated by the exclusive formation of 2-pyridyl products from 2,5-dibromopyridine. This preference is attributed to the electronic effects of the bromine substituents, which enhance the reactivity of the 2-position toward oxidative addition with the palladium catalyst.
Optimization of Zinc Reagent Formation
Critical to this method is the efficient generation of the organozinc intermediate. Activation of zinc dust with iodine in DMF ensures complete conversion of the iodo-alanine precursor within 2 hours at room temperature, minimizing side reactions such as homocoupling. The use of trimethylsilyl chloride (TMSCl) as an additive further stabilizes the zinc reagent, enabling its storage for subsequent reactions.
Alkylation of Acetamidomalonate Esters
Nucleophilic Substitution with Pyridylmethyl Halides
An alternative route involves the alkylation of diethyl acetamidomalonate with 3-acetoxy-2-bromomethylpyridine. This method, adapted from Kitagawa et al., proceeds via a two-step sequence:
- Alkylation : Diethyl acetamidomalonate reacts with 3-acetoxy-2-bromomethylpyridine in the presence of sodium ethoxide, yielding the dialkylated product.
- Hydrolysis and Decarboxylation : Selective hydrolysis of the ethyl ester groups with barium hydroxide, followed by decarboxylation using oxalyl chloride, affords 2-acetylamino-3-(3-acetoxypyridin-2-yl)propanoic acid.
Reaction Conditions
Challenges in Regioselectivity
A key limitation of this approach is the potential for over-alkylation at both malonate carbonyl groups, which necessitates careful stoichiometric control. Furthermore, the acetate group on the pyridine ring is susceptible to hydrolysis under basic conditions, requiring protection as a tert-butyl ether during the alkylation step.
Functional Group Interconversion Strategies
Acetylation of 2-Amino-3-hydroxypyridine
Direct acetylation of 2-amino-3-hydroxypyridine with acetic anhydride offers a straightforward pathway to this compound. However, this method is hampered by the poor nucleophilicity of the hydroxyl group in 3-hydroxypyridine derivatives. To overcome this, Miyashita et al. employed a 1,3-acyl shift mechanism, where the acetate group migrates from an adjacent position under mild acidic conditions (Scheme 2).
Reaction Conditions
Protection-Deprotection Sequences
To prevent unwanted side reactions during multi-step syntheses, transient protection of the amino and hydroxyl groups is essential. The Fmoc group, removable under mild basic conditions (e.g., piperidine in DMF), is widely used for amine protection. For the acetate group, tert-butyldimethylsilyl (TBS) ethers provide stability under both acidic and basic conditions, enabling their retention during subsequent transformations.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Palladium cross-coupling | High regioselectivity; modular pyridine substitution | Requires air-free conditions; costly catalyst | 40–60% |
| Malonate alkylation | Scalable; uses inexpensive reagents | Low functional group tolerance; side reactions | 47–81% |
| Direct acetylation | Fewer steps; avoids metal catalysts | Limited to pre-functionalized pyridines | 62% |
Mechanistic Insights and Side Reactions
Competing Pathways in Palladium Catalysis
During cross-coupling, homocoupling of the organozinc reagent with residual iodide ions can occur, generating bipyridine byproducts. This is mitigated by rigorous exclusion of oxygen and the use of freshly activated zinc. Additionally, the acetate group on the pyridine ring may undergo partial hydrolysis to hydroxyl under aqueous workup conditions, necessitating anhydrous quenching protocols.
Carbocation Rearrangements in Alkylation
In the malonate alkylation route, the intermediate carbocation formed after decarboxylation can undergo hydride shifts or elimination, leading to regioisomeric impurities. Stabilization of the carbocation through resonance with the pyridine ring minimizes these side reactions, as evidenced by the predominant formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-3-pyridyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetylamino group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-pyridylamine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-pyridylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acetylamino)-3-pyridyl acetate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-3-pyridyl acetate involves its interaction with specific molecular targets within cells. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity, leading to changes in cellular processes. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further influencing protein function .
Comparison with Similar Compounds
Structural Analogues
a) Ethyl (3-Amino-2-Oxo-1(2H)-Pyridinyl)Acetate (CAS 147283-74-7)
- Structure: Features a pyridinyl ring with an amino (-NH₂) group at the 3-position and an ethyl acetate ester at the 2-position.
- Key Differences: The absence of an acetylamino group reduces steric bulk and hydrogen-bonding capacity compared to 2-(Acetylamino)-3-pyridyl acetate. The amino group may enhance solubility but reduce metabolic stability due to susceptibility to oxidation.
- Applications : Used as a precursor for pharmaceuticals targeting neurological receptors .
b) 4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide
- Structure: A benzamide derivative with an acetylamino-phenoxy side chain.
- Key Differences: The acetylamino group is attached to a benzene ring rather than a pyridine, altering electronic properties and bioavailability. Demonstrates antiviral activity against SARS-CoV-2 Mpro, suggesting acetylamino groups enhance target binding in protease inhibitors .
c) TC-1698 and TC-1709
- Structure : Bicyclic pyridyl derivatives with azabicyclo frameworks.
- Key Differences: Complex bicyclic structures confer high affinity for α4β2 nicotinic receptors (Ki = 0.78–2.5 nM), unlike the simpler pyridyl acetate. The absence of ester groups limits hydrolytic instability compared to this compound .
Functional Group Comparison
| Compound | Aromatic Core | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | Pyridine | 2-Acetylamino, 3-acetate | ~210.18 (estimated) | Moderate solubility, ester hydrolysis |
| Ethyl (3-Amino-2-Oxo-1(2H)-Pyridinyl)Acetate | Pyridine | 3-Amino, 2-ethyl acetate | 196.20 | Higher solubility, amino reactivity |
| 4-Amino-N-{...}-Benzamide | Benzene | Acetylamino-phenoxy, benzamide | ~550.60 (estimated) | Antiviral activity, protease inhibition |
| TC-1698 | Azabicyclo[3.2.2]nonane | 3-Pyridyl, oxane | ~260.30 (estimated) | High receptor affinity, metabolic stability |
Biological Activity
2-(Acetylamino)-3-pyridyl acetate (CAS No. 26372-53-2) is an organic compound characterized by an acetylamino group attached to a pyridine ring, esterified with acetic acid. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
The presence of both the acetylamino and pyridine functionalities enables this compound to interact with biological molecules, making it a candidate for further investigation into its biological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activity through interactions with specific molecular targets. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic residues, further affecting protein dynamics and activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent .
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in certain cancer cell lines, possibly through apoptosis induction mechanisms . The specific pathways involved remain an area for further research.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Acetylamino)-5-methoxypyridine | Structure | Moderate antimicrobial activity |
| 3-Acetylaminopyridine | Structure | Lesser versatility in reactions |
| 2-(Acetylamino)-4-pyridyl acetate | Structure | Different chemical properties |
This table highlights how variations in structure can influence biological activity and reactivity.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antibacterial potential.
Case Study 2: Cytotoxicity Assessment
In a separate investigation, the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM. This suggests that the compound may induce apoptosis, warranting further exploration into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-(Acetylamino)-3-pyridyl acetate, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : Synthesis typically involves acetylation of pyridylamine derivatives or esterification of precursors. For example, analogous compounds like 2-acetamidoethyl acetate are synthesized via condensation of ethanolamine derivatives with acetic anhydride in ethyl acetate under controlled temperatures (18–23°C) . Optimization parameters include:
- Catalysts : Ru-based catalysts (e.g., [RuCl₂(p-cymene)]₂) for regioselective functionalization of aromatic rings .
- Solvents : Ethyl acetate or acetonitrile for improved solubility and reaction efficiency .
- Reaction Monitoring : Use TLC or HPLC to track progress and minimize side products.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm acetylamino (–NHCOCH₃) and pyridyl proton environments (e.g., δ 8.2–8.5 ppm for pyridyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 40–60°C. Monitor via HPLC for hydrolysis of the acetate ester or acetylamino group .
- Thermal Stability : Thermogravimetric Analysis (TGA) to determine decomposition temperatures (e.g., >135°C for related esters) .
Advanced Research Questions
Q. What kinetic models are appropriate for studying the catalytic degradation or transformation of this compound in aqueous or organic media?
- Methodological Answer :
- First-Order Kinetics : Semi-logarithmic plots of concentration vs. time to assess reaction order, as demonstrated in studies on 2-(acetylamino)ethyl acetate .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in acetate groups) to trace hydrolysis pathways.
- Catalytic Systems : Use transition-metal catalysts (e.g., Cu(OAc)₂) to study oxidative coupling or deacetylation .
Q. How does the steric and electronic environment of the pyridyl ring influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Compare reactivity of 3-pyridyl vs. 4-pyridyl analogs. Use X-ray crystallography or DFT to map steric hindrance near the acetylamino group .
- Electronic Effects : Hammett plots to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with reaction rates in Pd-catalyzed couplings .
Q. What strategies can mitigate competing side reactions (e.g., N-acetylation vs. O-acetylation) during the synthesis of this compound derivatives?
- Methodological Answer :
- Selective Protection : Use temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for amines prior to acetylation .
- Catalyst Tuning : Employ Lewis acids (e.g., ZnCl₂) to direct acetylation to specific sites .
Q. How can researchers validate the biological activity of this compound against enzymatic or receptor targets, and what assays are most suitable?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against acetylcholinesterase or kinases using fluorescence-based assays (e.g., Ellman’s reagent for thiol detection) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to quantify affinity .
Data Contradictions and Resolution
Q. Discrepancies in reported NMR chemical shifts for this compound analogs: How should researchers reconcile these variations?
- Methodological Answer :
- Solvent Effects : Compare shifts in deuterated DMSO vs. CDCl₃, as polarity alters proton environments .
- Dynamic Effects : Variable-temperature NMR to assess conformational exchange (e.g., rotameric states of the acetylamino group) .
Q. Conflicting kinetic data for ester hydrolysis in acidic vs. basic conditions: What experimental controls are critical?
- Methodological Answer :
- Buffer Selection : Use non-nucleophilic buffers (e.g., phosphate vs. carbonate) to avoid side reactions .
- Ionic Strength Adjustments : Maintain constant ionic strength with KCl to isolate pH effects .
Tables of Key Parameters
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
